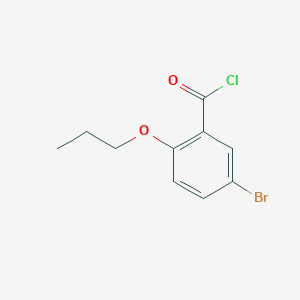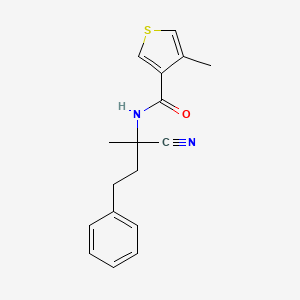
N-(1-cyano-1-methyl-3-phenylpropyl)-4-methylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1-methyl-3-phenylpropyl)-4-methylthiophene-3-carboxamide, commonly known as CTMP, is a novel psychoactive substance that has gained significant attention in recent years due to its potential use in scientific research. CTMP belongs to the class of cathinone derivatives, which are known for their stimulant properties. However, CTMP has a unique chemical structure that sets it apart from other cathinone derivatives, making it a promising candidate for further research.
作用機序
The exact mechanism of action of CTMP is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. This means that it increases the levels of dopamine in the brain by preventing its reuptake into the presynaptic neuron. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and attention, which may explain CTMP's cognitive-enhancing effects.
Biochemical and Physiological Effects:
CTMP has been shown to increase locomotor activity and heart rate in rats, indicating its stimulant properties. It has also been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its cognitive-enhancing effects. However, the long-term effects of CTMP on the brain and body are not well understood and require further research.
実験室実験の利点と制限
One advantage of CTMP for scientific research is its unique chemical structure, which makes it a promising candidate for further investigation. However, one limitation is the lack of information on its long-term effects and potential toxicity, which may hinder its use in clinical trials.
将来の方向性
There are several potential future directions for research on CTMP. One area of interest is its potential as a treatment for neurological disorders such as ADHD and Alzheimer's disease. Another area of interest is its potential as a cognitive enhancer for healthy individuals, which may have implications for academic and workplace performance. Further research is also needed to determine the long-term effects of CTMP on the brain and body, as well as its potential for abuse and addiction.
合成法
The synthesis of CTMP involves a multi-step process that requires specialized equipment and expertise. The starting material for the synthesis is 3,4-methylenedioxyphenyl-2-propanone, which is converted into 1-(3,4-methylenedioxyphenyl)-2-propanone. This intermediate is then reacted with methylamine and acetic acid to form N-methyl-1-(3,4-methylenedioxyphenyl)-2-propanone. Finally, this compound is reacted with thiophene-3-carboxylic acid and cyanogen bromide to yield CTMP.
科学的研究の応用
CTMP has been used in several scientific studies to investigate its potential as a cognitive enhancer and a treatment for neurological disorders such as ADHD and Alzheimer's disease. In one study, CTMP was shown to improve working memory and attention in rats. Another study found that CTMP had neuroprotective effects in a mouse model of Alzheimer's disease.
特性
IUPAC Name |
N-(2-cyano-4-phenylbutan-2-yl)-4-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-13-10-21-11-15(13)16(20)19-17(2,12-18)9-8-14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGGPWVOOBWUCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1C(=O)NC(C)(CCC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



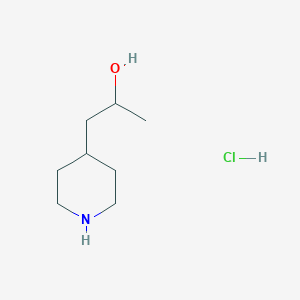
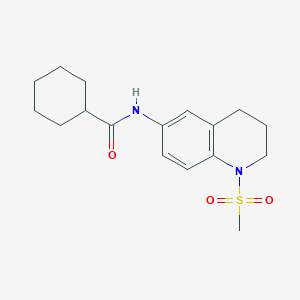

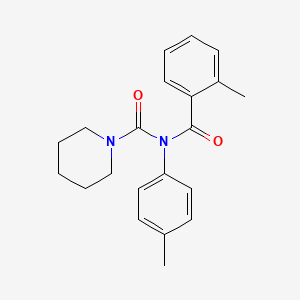
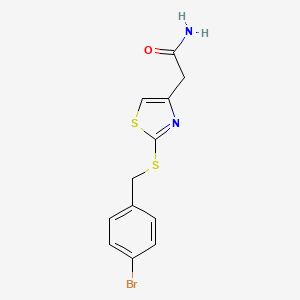
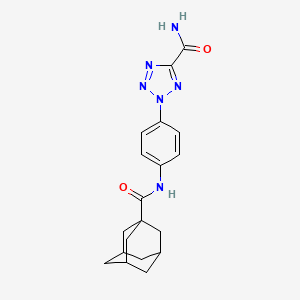
![7-(4-(4-ethoxybenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2895657.png)
![N-(2-fluorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2895658.png)
![2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2895659.png)
![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2895662.png)

